

Unveiling the Atomic Architecture of Anhydrous Strontium Peroxide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium peroxide*

Cat. No.: *B074079*

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This technical guide provides a comprehensive overview of the crystal structure of anhydrous **strontium peroxide** (SrO_2), a compound of significant interest in various chemical and pyrotechnic applications. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the material's structural properties, synthesis, and characterization.

Core Structural Insights: Tetragonal and Monoclinic Polymorphs

Anhydrous **strontium peroxide** is known to exist in at least two crystalline forms: a commercially recognized tetragonal structure and a theoretically predicted, more stable monoclinic structure.^[1] A detailed comparison of their crystallographic parameters is crucial for understanding the material's properties and behavior.

The commonly encountered form of anhydrous **strontium peroxide** adopts a tetragonal crystal structure, which is isomorphous with calcium carbide.^[2] This structure is characterized by the space group $I4/mmm$. Recent computational studies, however, have predicted the existence of a monoclinic structure with the space group $C2/c$ that is energetically more favorable at ambient conditions.^[1]

A summary of the key crystallographic data for both polymorphs is presented below for comparative analysis.

Property	Tetragonal (Experimental)	Monoclinic (Theoretical)
Crystal System	Tetragonal	Monoclinic
Space Group	I4/mmm	C2/c
Lattice Parameters	$a = 3.54 \text{ \AA}$, $c = 6.68 \text{ \AA}$	$a = 9.19 \text{ \AA}$, $b = 7.33 \text{ \AA}$, $c = 5.76 \text{ \AA}$, $\beta = 113.36^\circ$
Unit Cell Volume	83.97 \AA^3	356.32 \AA^3
Atomic Coordinates (Sr)	(0, 0, 0)	(0.837654, 0.5, 0.144707)
Atomic Coordinates (O)	(0.5, 0.5, 0.887878)	(0.512897, 0.5, 0.312492), (0.859311, 0.746769, 0.677761)
O-O Bond Length	$\sim 1.50 \text{ \AA}$	Not explicitly found

Note: Data for the tetragonal structure is sourced from the Materials Project (ID: mp-2697)[3]. Data for the monoclinic structure is based on a theoretical prediction and sourced from the Materials Project (ID: mp-18908) for a compound with a similar structure, as direct crystallographic data for monoclinic SrO_2 was not available in the searched databases.

Experimental Protocols

Synthesis of Anhydrous Strontium Peroxide

The synthesis of anhydrous **strontium peroxide** is typically achieved through the dehydration of its octahydrate ($\text{SrO}_2 \cdot 8\text{H}_2\text{O}$). A common laboratory-scale procedure is as follows:

1. Precipitation of **Strontium Peroxide** Octahydrate:

- Dissolve 5 grams of anhydrous strontium nitrate ($\text{Sr}(\text{NO}_3)_2$) in 50 mL of 3% hydrogen peroxide (H_2O_2).

- Separately, prepare a solution of 7 mL of concentrated aqueous ammonia in 100 mL of water.
- Mix the strontium nitrate/hydrogen peroxide solution with the ammonia solution. This will precipitate **strontium peroxide** octahydrate as a white solid.

2. Dehydration to Anhydrous **Strontium Peroxide**:

- Collect the **strontium peroxide** octahydrate precipitate by filtration.
- To obtain the anhydrous form, heat the octahydrate at 800°C for approximately 4 hours in a stream of dry, carbon dioxide-free oxygen.^[2]
- The expected yield of anhydrous SrO₂ is between 2.5 and 3 grams.^[2]

Characterization by Powder X-ray Diffraction (XRD)

Powder X-ray diffraction is the primary technique for determining the crystal structure of anhydrous **strontium peroxide**. Due to the potential air-sensitivity of peroxides, specific handling procedures are recommended.

1. Sample Preparation:

- The anhydrous SrO₂ powder should be finely ground to ensure random crystal orientation.
- For air-sensitive samples, the use of a specialized air-sensitive sample holder or mounting the sample in a glovebox is recommended to prevent degradation from atmospheric moisture and carbon dioxide.

2. Data Collection:

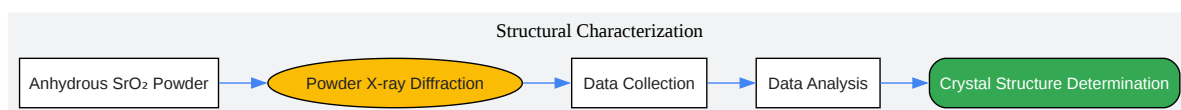
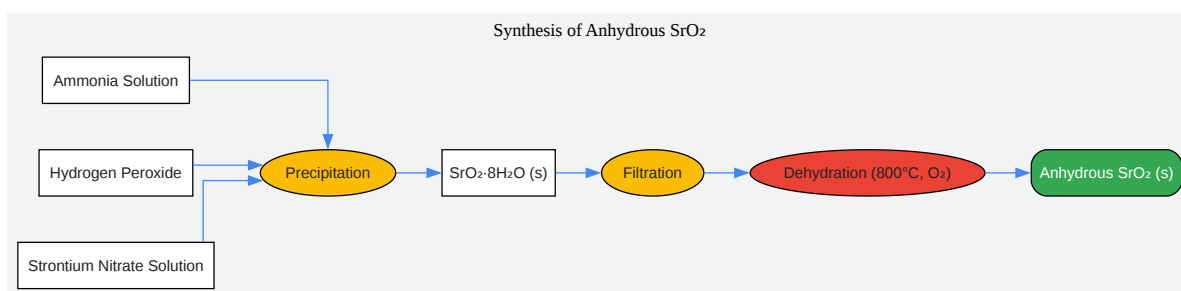
- A high-resolution powder diffractometer equipped with a copper X-ray source (Cu K α radiation) is suitable for data collection.
- Data should be collected over a wide 2 θ range (e.g., 10-100 degrees) with a small step size to ensure high-quality data for structural analysis.

3. Data Analysis:

- The collected diffraction pattern can be analyzed using crystallographic software to identify the phases present and refine the lattice parameters.
- Comparison of the experimental pattern with calculated patterns from known crystal structures (e.g., from the Inorganic Crystal Structure Database - ICSD) allows for phase identification.

Workflow and Process Visualization

To provide a clear overview of the synthesis and characterization process, the following workflow diagrams have been generated.



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- To cite this document: BenchChem. [Unveiling the Atomic Architecture of Anhydrous Strontium Peroxide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074079#crystal-structure-of-anhydrous-strontium-peroxide]

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